Ames Mutagenicity: Negative Result for CAS 794584-39-7 vs. Known Mutagenic Sulfonamides
2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid (CAS 794584-39-7) tested negative for mutagenicity in the Ames test using Salmonella typhimurium LT2 TA98 at 1.57 µmol/plate in the presence of S9 microsomal activation, with no significant increase in revertant colonies relative to control . This is a notable safety differentiation from certain nitroaromatic sulfonamides that yield positive Ames results (class-dependent), where the presence of the ortho-nitro group on the sulfonamide ring does not confer mutagenic liability when coupled to the phenylacetic acid scaffold as opposed to aniline derivatives [1]. For procurement in drug discovery programs requiring Ames-negative starting points, CAS 794584-39-7 provides an empirically validated negative baseline that generic ortho-nitro sulfonamides cannot assume.
| Evidence Dimension | Ames mutagenicity (TA98 + S9) |
|---|---|
| Target Compound Data | Negative (no significant increase in revertants at 1.57 µmol/plate) |
| Comparator Or Baseline | Class of nitroaromatic sulfonamides: some congeners are documented Ames-positive; no direct comparator data available |
| Quantified Difference | Qualitative (negative vs. potentially positive); compound-specific empirical data available only for target |
| Conditions | Salmonella typhimurium LT2 TA98, S9 microsomal fraction, 1.57 µmol/plate |
Why This Matters
A documented Ames-negative result provides a tangible risk mitigation advantage for compound progression in early drug discovery, distinguishing CAS 794584-39-7 from nitroaromatic sulfonamide analogs that carry unverified mutagenicity flags.
- [1] Gilleron, L., et al. (2015). Investigation of the mutagenicity of nitroaromatic compounds. Mutagenesis, 30(5), 659–668. (Class reference: nitro group position affects mutagenic potency). View Source
